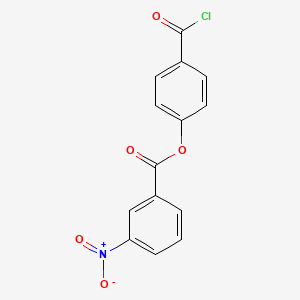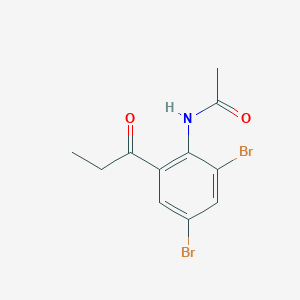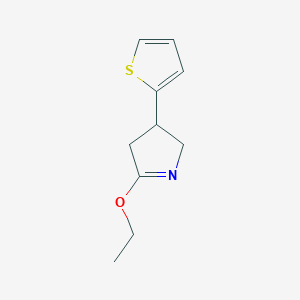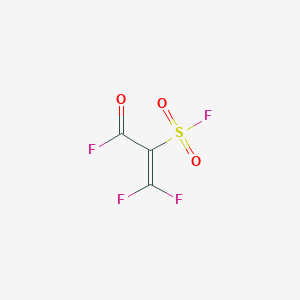
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound with the molecular formula C14H8ClNO5. It is a derivative of benzoic acid and contains both a chlorocarbonyl group and a nitro group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorocarbonyl group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular functions, making the compound of interest in pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar in structure but lacks the ester linkage.
3-Nitrobenzoyl chloride: Contains a nitro group and a chlorocarbonyl group but differs in the overall structure.
4-Nitrobenzoyl chloride: Similar functional groups but different positioning on the aromatic ring.
Uniqueness
4-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the combination of its functional groups and their specific positions on the aromatic ring.
Propiedades
Número CAS |
89883-02-3 |
|---|---|
Fórmula molecular |
C14H8ClNO5 |
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)9-4-6-12(7-5-9)21-14(18)10-2-1-3-11(8-10)16(19)20/h1-8H |
Clave InChI |
PCZXJNNAHFRZFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)


![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)
![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
